2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
CAS No.: 477313-82-9
Cat. No.: VC16142116
Molecular Formula: C22H14BrClFN3O2S
Molecular Weight: 518.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477313-82-9 |
|---|---|
| Molecular Formula | C22H14BrClFN3O2S |
| Molecular Weight | 518.8 g/mol |
| IUPAC Name | 2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H14BrClFN3O2S/c23-13-5-8-15(9-6-13)28-21(30)16-3-1-2-4-19(16)27-22(28)31-12-20(29)26-14-7-10-18(25)17(24)11-14/h1-11H,12H2,(H,26,29) |
| Standard InChI Key | ZGPGSMNHDJGMIN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound is characterized by a quinazolinone core fused with a benzene ring, substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The N-(3-chloro-4-fluorophenyl) group further enhances its electronic and steric properties . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₄BrClFN₃O₂S |
| Molecular Weight | 518.8 g/mol |
| CAS Registry Number | 477313-82-9 |
| SMILES Notation | C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)F)C4=CC=C(C=C4)Br |
| InChIKey | RQHJPQUSPVHGEW-UHFFFAOYSA-N |
The presence of bromine, chlorine, and fluorine atoms contributes to its lipophilicity and potential for target-specific interactions .
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis involves multi-step reactions:
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Quinazolinone Core Formation: Cyclization of 2-aminobenzoic acid derivatives with formamide or urea under acidic conditions .
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Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., Lawesson’s reagent).
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Acetamide Sidechain Attachment: Condensation of the sulfanyl intermediate with 3-chloro-4-fluoroaniline via nucleophilic acyl substitution .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Formamide, HCl, reflux | 65–70% |
| 2 | Lawesson’s reagent, THF, 60°C | 55–60% |
| 3 | DCC/DMAP, DCM, RT | 50–55% |
Optimization of solvent systems (e.g., DMF or DCM) and catalysts (e.g., DMAP) is critical for improving yields .
Pharmacological Activities
Antimicrobial Properties
Preliminary studies report moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) . The chloro-fluorophenyl group enhances membrane penetration .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–50% at 10 mg/kg doses, likely via NF-κB pathway modulation .
Molecular Interactions and Docking Studies
Target Binding Affinities
Molecular docking reveals strong interactions with:
-
EGFR (PDB ID: 1M17): ΔG = −9.8 kcal/mol, driven by hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .
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PI3Kγ (PDB ID: 2CHW): ΔG = −8.5 kcal/mol, stabilized by halogen bonds with Br and Cl atoms .
| Target | PDB ID | Binding Energy (ΔG) | Key Interactions |
|---|---|---|---|
| EGFR | 1M17 | −9.8 kcal/mol | Met793, Leu718, Bromophenyl |
| PI3Kγ | 2CHW | −8.5 kcal/mol | Lys833, Asp964, Chlorophenyl |
Comparative Analysis with Analogues
Structural modifications significantly alter bioactivity:
| Analog | Substituents | EGFR IC₅₀ | Solubility (μg/mL) |
|---|---|---|---|
| Parent Compound | 3-Cl, 4-F, 4-Br | 1.8 μM | 12.4 |
| 2-{[3-(4-Bromophenyl)-4-oxo...}-N-(4-CH₃)Ph | 4-CH₃ instead of 3-Cl,4-F | 4.2 μM | 18.9 |
| 2-{[3-(4-Bromophenyl)-4-oxo...}-N-(2,4-Cl₂)Ph | 2,4-Cl₂ instead of 3-Cl,4-F | 0.9 μM | 8.1 |
The 3-chloro-4-fluorophenyl group optimizes both potency and pharmacokinetics .
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